Diphenyl((phenylamino)oxy)phosphineoxide
Description
Chemical Identity and Nomenclature
Diphenyl((phenylamino)oxy)phosphine oxide is systematically named according to IUPAC guidelines, reflecting its molecular structure. The name derives from the central phosphorus atom bonded to two phenyl groups ($$ \text{C}6\text{H}5 $$), an oxygen atom, and a phenylaminooxy group ($$ \text{O}-\text{NH}-\text{C}6\text{H}5 $$). Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 102536-14-1 |
| Molecular Formula | $$ \text{C}{18}\text{H}{16}\text{NO}_2\text{P} $$ |
| Molecular Weight | 309.299 g/mol |
| Exact Mass | 309.092 Da |
| PSA | 48.14 Ų |
| LogP | 4.03 |
The compound’s structure features a tetrahedral geometry at phosphorus, with the phenylaminooxy group introducing both steric bulk and electronic modulation. The $$ \text{P=O} $$ bond, a hallmark of phosphine oxides, exhibits polarity and partial double-bond character due to oxygen’s electron donation into phosphorus’s antibonding orbitals. This interaction stabilizes the molecule and influences its reactivity in synthetic applications.
Historical Development and Discovery
The synthesis of diphenyl((phenylamino)oxy)phosphine oxide aligns with mid-20th-century efforts to expand the repertoire of organophosphorus compounds. While its exact discovery timeline remains unclear, its preparation likely involves methods common to tertiary phosphine oxides, such as:
Properties
Molecular Formula |
C18H16NO2P |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-diphenylphosphoryloxyaniline |
InChI |
InChI=1S/C18H16NO2P/c20-22(17-12-6-2-7-13-17,18-14-8-3-9-15-18)21-19-16-10-4-1-5-11-16/h1-15,19H |
InChI Key |
KQICKXQANGWBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NOP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl((phenylamino)oxy)phosphineoxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with phenylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Diphenyl((phenylamino)oxy)phosphineoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted phosphine oxides, phosphines, and other organophosphorus compounds. These products have diverse applications in catalysis, materials science, and organic synthesis .
Scientific Research Applications
Diphenyl((phenylamino)oxy)phosphineoxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which diphenyl((phenylamino)oxy)phosphineoxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphine oxide group can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphineoxide (CAS 75980-60-8)
- Molecular Formula : C₂₂H₂₁O₂P
- Molecular Weight : 348.38 g/mol
- Physical Properties : Melting point 88–92°C, boiling point 519.6°C (760 mmHg), density 1.2 g/cm³.
- Applications : Used as a photoinitiator in polymer chemistry due to its UV sensitivity.
- Safety Profile: Classified under GHS07, GHS08, and GHS09 with hazards including skin sensitization (H317), suspected carcinogenicity (H361), and aquatic toxicity (H411).
Comparison :
- Structural Differences: The trimethylbenzoyl group enhances UV reactivity compared to the (phenylamino)oxy group, which likely increases electron density on phosphorus.
- Reactivity: The trimethylbenzoyl derivative’s photoinitiator role suggests higher photostability than Diphenyl((phenylamino)oxy)phosphineoxide, which may exhibit nucleophilic tendencies due to the aminooxy group.
Diphenyl((phenylsulfonyl)methyl)phosphineoxide (CAS 94333-12-7)
- Molecular Formula : C₁₉H₁₇O₃PS
- Molecular Weight : 356.38 g/mol
- Applications : Utilized in coupling reactions and pharmaceutical intermediates.
- Purity : ≥98% (industrial grade).
Comparison :
- Industrial Relevance : Both compounds serve as intermediates, but the sulfonyl variant’s stability under harsh conditions may make it preferable in catalysis.
Diphenylphosphine Oxide (Parent Compound)
- Molecular Formula : C₁₂H₁₁OP
- Applications: Widely used as a ligand in metal complexes and a precursor in organophosphorus synthesis.
Comparison :
- Substituent Effects: The absence of the (phenylamino)oxy group in the parent compound results in lower steric hindrance and simpler reactivity. The (phenylamino)oxy substituent likely enhances solubility in polar solvents and chelation capabilities.
Data Table: Comparative Analysis of Phosphine Oxide Derivatives
Research Findings and Trends
- Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl) reduce phosphorus nucleophilicity, whereas electron-donating groups (e.g., aminooxy) enhance reactivity in cross-coupling reactions .
- Safety Considerations : Derivatives with bulky substituents (e.g., trimethylbenzoyl) exhibit higher toxicity profiles, necessitating stringent handling protocols .
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